molecular formula C9H7ClN2O2 B3054836 5-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 6212-32-4

5-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No. B3054836
M. Wt: 210.62 g/mol
InChI Key: VPZYKVWVBSWFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06248770B1

Procedure details

15.0 g (0.11 mol) of 4-chlorobenzaldehyde, 51.3 g (0.53 mol) of ammonium carbonate and 7.6 g (0.12 mol) of potassium cyanate are stirred in 150 ml water and 150 ml methanol for 18 hours at 55° C. The solvent is distilled off, the residue dissolved in water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated by evaporation.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10](=[O:13])([O-])[O-].[NH4+:14].[NH4+].[O-:16][C:17]#[N:18].[K+].CO>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[NH:14][C:17](=[O:16])[NH:18][C:10]2=[O:13])=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
51.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
potassium cyanate
Quantity
7.6 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.